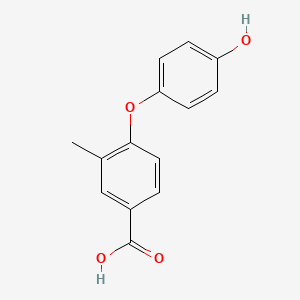

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The compound 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzoic acid , a benzene ring with a carboxylic acid (–COOH) substituent. The numbering of the benzene ring begins at the carboxylic acid group (position 1). A methyl group (–CH₃) is attached to position 3, and a 4-hydroxyphenoxy group (–O–C₆H₄–OH) is bonded to position 4. The phenoxy moiety itself contains a hydroxyl group (–OH) at the para position relative to the ether oxygen.

The IUPAC name reflects these substituents in descending order of priority:

- Carboxylic acid (principal functional group, suffix "-oic acid")

- 4-Hydroxyphenoxy (substituent prefixed as "4-hydroxyphenoxy-")

- 3-Methyl (alkyl group prefixed as "3-methyl-")

Alternative systematic names include 4-(4-hydroxyphenoxy)-3-methylbenzoate (deprotonated form) and 3-methyl-4-(4-hydroxyphenoxy)benzoic acid . Common synonyms from chemical databases include MFCD27500807 and 4-(4-Hydroxyphenoxy)-3-methylbenzoate .

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93044-93-0 | |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | |

| SMILES | O=C(O)C1=CC=C(OC2=CC=C(O)C=C2)C(C)=C1 |

Structural Analogs and Derivatives in Benzoic Acid Chemistry

This compound belongs to a broader family of hydroxy-substituted benzoic acids and phenolic ethers . Structural analogs include:

- 4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3): Lacks the phenoxy group but shares the 3-methyl and 4-hydroxy substituents on the benzoic acid core.

- 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1): Positional isomer with hydroxyl and methyl groups reversed.

- 4-(4-Methoxyphenoxy)benzoic acid : Methoxy-substituted analog, where the hydroxyl group is replaced by a methoxy (–OCH₃) group.

Table 2: Structural Analogs of this compound

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | No phenoxy group |

| 3-(4-Hydroxyphenoxy)benzoic acid | 35065-12-4 | Phenoxy group at position 3 |

| Diphenoxyacetic acid | 729-89-5 | Acetic acid core with two phenoxy groups |

Derivatives of this compound often involve modifications to the hydroxyl or methyl groups. For example, methyl esterification of the carboxylic acid yields methyl 4-(4-hydroxyphenoxy)-3-methylbenzoate , while acetylation of the phenolic hydroxyl produces 4-(4-acetoxyphenoxy)-3-methylbenzoic acid .

Classification Within Aromatic Carboxylic Acids and Phenolic Ethers

This compound belongs to two primary chemical classes:

- Aromatic Carboxylic Acids : Characterized by a benzene ring directly bonded to a carboxylic acid group. The compound’s acidity (pKa ≈ 4.25) arises from the resonance-stabilized deprotonation of the –COOH group.

- Phenolic Ethers : The 4-hydroxyphenoxy moiety contains an ether linkage (–O–) and a phenolic hydroxyl group. This group participates in hydrogen bonding and influences solubility in polar solvents.

The interplay between these functional groups confers unique physicochemical properties. The carboxylic acid enhances water solubility at physiological pH, while the hydrophobic methyl and aromatic groups contribute to lipid affinity. This duality makes the compound a candidate for studies in supramolecular chemistry and drug delivery systems , where balanced hydrophilicity-lipophilicity is critical.

The compound’s biradical structure (two aromatic rings connected via an oxygen atom) allows for π-π stacking interactions, as observed in X-ray crystallography studies of related phenolic ethers. Such interactions are pivotal in designing molecular crystals and polymer composites.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBZXJSXXACRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Benzoic Acid Esters

A common approach to synthesize hydroxyphenoxy-substituted benzoic acids involves nucleophilic aromatic substitution of halogenated benzoic acid derivatives with hydroxyphenol under basic conditions.

- Starting materials : 4-halogen-3-methylbenzoic acid or its ester (e.g., methyl 4-chloro-3-methylbenzoate).

- Nucleophile : 4-hydroxyphenol (p-hydroxyphenol).

- Conditions : Base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).

- Reaction : The phenol oxygen attacks the aromatic ring bearing the halogen, displacing the halogen and forming the ether bond.

- Post-reaction : Hydrolysis of the ester to the free acid if starting from an ester.

This method provides regioselective substitution at the 4-position and tolerates the methyl substituent at the 3-position.

Ullmann Ether Synthesis

An alternative method is the copper-catalyzed Ullmann coupling of 4-hydroxyphenol with 4-halogen-3-methylbenzoic acid or its ester.

- Catalyst : Copper(I) iodide or copper powder.

- Ligands : Diamines or amino acids to promote coupling.

- Base : Potassium carbonate or cesium carbonate.

- Solvent : Polar aprotic solvents such as DMSO or DMF.

- Temperature : Elevated (100–150 °C).

- Outcome : Formation of the aryl-aryl ether bond with good yields.

This method is robust for forming aryl ethers in the presence of sensitive groups.

Mitsunobu Reaction

The Mitsunobu reaction can be employed to couple phenols with benzoic acid derivatives bearing a suitable leaving group.

- Reagents : Triphenylphosphine and diethyl azodicarboxylate (DEAD).

- Substrates : 4-hydroxyphenol and 4-hydroxy-3-methylbenzoic acid derivatives converted into alcohol or other leaving groups.

- Conditions : Mild, typically at room temperature.

- Limitations : Requires protection of acid group or use of ester derivatives.

Detailed Research Findings and Process Data

A related patent process for hydroxy-substituted methylbenzoic acids (3,4-dihydroxy-2-methylbenzoic acid derivatives) provides a multi-step synthetic route that can be adapted for this compound preparation:

| Step | Reaction Description | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| a) | Reaction of hydroxy-methoxy benzoic acid ester with formaldehyde and dimethylamine | Formaldehyde, dimethylamine, acid catalyst (acetic or HCl) | 25 °C to reflux, 2–10 h | 2-dimethylaminomethyl intermediate |

| b) | Reduction of dimethylaminomethyl intermediate | Suitable reducing agent (e.g., catalytic hydrogenation) | Mild conditions | 3-hydroxy-4-methoxy-2-methylbenzoic acid ester |

| c) | Demethylation of methoxy group | Acidic hydrolysis or demethylating agents (e.g., BBr3) | Controlled temperature | 3,4-dihydroxy-2-methylbenzoic acid ester |

| d) | Hydrolysis of ester to acid | Aqueous base or acid hydrolysis | Ambient to reflux | 3,4-dihydroxy-2-methylbenzoic acid |

This process highlights the utility of ester intermediates and controlled functional group transformations to achieve hydroxy-substituted methylbenzoic acids.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| SNAr Substitution | High regioselectivity, straightforward | Requires activated halogen, harsh base | 60–85% | Suitable for electron-deficient rings |

| Ullmann Ether Synthesis | Robust, good for aryl ether formation | High temperature, copper catalyst required | 50–80% | Ligand optimization critical |

| Mitsunobu Reaction | Mild conditions, stereospecific if chiral | Expensive reagents, sensitive to acid groups | 40–70% | Often requires protection/deprotection |

| Multi-step Patent Route | Allows introduction of methyl and hydroxy groups | Multi-step, requires careful control of steps | Variable | Adaptable for closely related compounds |

Notes on Reaction Conditions and Optimization

- Solvent choice : Polar aprotic solvents (DMF, DMSO) favor SNAr and Ullmann reactions by stabilizing intermediates.

- Temperature control : Elevated temperatures improve coupling in Ullmann but may degrade sensitive groups.

- Protection strategies : Phenol and acid groups may require protection to prevent side reactions during coupling.

- Purification : Typical work-up involves acid-base extraction and recrystallization to isolate the pure acid.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.

Industry: Used in the production of polymers and other materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid and related compounds:

*Similarity scores are approximated based on structural overlap (aromaticity, functional groups) and physicochemical alignment (logP, hydrogen bonding) .

Key Differences and Functional Implications

Substituent Effects on Lipophilicity: The hydroxyphenoxy group in the target compound increases hydrophilicity compared to 4-methoxy-3-methylbenzoic acid (logP 1.5 vs. 2.1). However, halogenated derivatives like 3,5-Diiodo Thyroacetic Acid exhibit higher logP (3.5) due to iodine’s lipophilic nature . Dual carboxylic acid groups in 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid enhance water solubility but reduce membrane permeability .

4-Hydroxybenzoic acid is widely used as a preservative but lacks the methyl group, reducing steric hindrance in enzyme interactions .

Synthetic Complexity: Compounds with protective groups (e.g., benzyloxy in ) require additional deprotection steps, whereas the target compound’s synthesis likely demands precise oxidation of phenoxy intermediates .

Biologische Aktivität

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, a phenolic compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxy group and a phenoxy group that contribute to its reactivity and biological interactions. Its molecular formula is C15H14O4, and it is characterized by the following functional groups:

- Hydroxy group : Contributes to hydrogen bonding and solubility.

- Phenoxy group : Facilitates π-π interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenoxy group participates in π-π interactions with aromatic residues in proteins, modulating their function. These interactions can affect several biochemical pathways, leading to observed therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research involving leukemia cell lines (K562 and K562/Dox) demonstrated that this compound significantly decreased cell viability in a dose- and time-dependent manner. The study indicated that concentrations of 10 mM reduced cell viability to approximately 66% after 96 hours in resistant cell lines .

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it competes with substrates in cholesterol biosynthesis pathways, thereby affecting lipid metabolism .

Case Studies

- Study on Protein Binding : A study investigating the interaction of this compound with human serum albumin (HSA) revealed that the binding occurs through static quenching mechanisms. This interaction is crucial for the compound's bioavailability and therapeutic efficacy against cancer cells .

- Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits some level of toxicity at high doses (LD50 values ranging from 210 mg/kg to 6,000 mg/kg depending on the administration route), it generally shows a favorable safety profile when used within therapeutic ranges .

Data Tables

| Biological Activity | Effect | Concentration | Cell Line |

|---|---|---|---|

| Anticancer | Decreased viability | 10 mM | K562 |

| Antioxidant | Scavenging free radicals | Varies | Various |

| Enzyme inhibition | Competitive inhibition in cholesterol synthesis | Varies | Rat liver homogenate |

Q & A

Basic: What are the established synthetic routes for 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the hydroxyphenoxy group via nucleophilic aromatic substitution (e.g., reacting 4-hydroxybenzoic acid derivatives with 3-methylphenol under basic conditions).

- Step 2: Methylation or demethylation adjustments to achieve the desired substitution pattern, using reagents like dimethyl sulfate or boron tribromide .

- Critical Conditions:

Advanced: How can researchers optimize reaction pathways to mitigate side-product formation during synthesis?

Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity. For example, reducing excess phenol minimizes dimerization byproducts .

- In Situ Monitoring: Employ HPLC or TLC to track reaction progress and halt before side reactions dominate.

- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) can enhance selectivity in coupling steps .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Meta-Analysis: Compare datasets across studies (e.g., enzyme inhibition IC₅₀ values) using statistical tools like ANOVA to identify outliers .

- Mechanistic Studies: Use knock-out models or isotopic labeling to confirm target interactions .

Advanced: What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

Answer:

- Docking Simulations: Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase) using the compound’s 3D structure (InChIKey: LTFHNKUKQYVHDX-UHFFFAOYSA-N) .

- DFT Calculations: Predict electron distribution for sites prone to oxidation or nucleophilic attack .

Basic: How can researchers assess the compound’s potential biological activity in vitro?

Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values against targets like tyrosinase or COX-2 using spectrophotometric methods .

- Cell Viability Assays: MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .

Advanced: What methodologies address solubility challenges in aqueous experimental systems?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .

- pH Adjustment: Ionize the carboxylate group at pH > 6 to improve water solubility .

- Nanoparticle Encapsulation: Formulate with PEGylated liposomes for controlled release .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.